

# Crystal Structure Data Guide: 4-Substituted 1-Methyl-1H-Pyrazoles

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## Compound of Interest

Compound Name: *1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole*

CAS No.: 1339153-35-3

Cat. No.: B1427458

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## Executive Summary

Context: The 1-methyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., Crizotinib precursors) and agrochemicals. Unlike their 1H-unsubstituted counterparts, 1-methyl derivatives are non-tautomeric, locking the nitrogen lone pair availability and fixing the steric vector of the C4-substituent.

Purpose: This guide objectively compares the solid-state structural determinants of 4-substituted 1-methyl-1H-pyrazoles. We focus on how the electronic nature of the C4-substituent (Electron Withdrawing Group vs. Halogen) dictates crystal packing, shifting supramolecular assembly from hydrogen bonding to dipole alignment and halogen bonding.

## Part 1: Structural Determinants & Comparative Analysis

### The "Methyl Switch" in Crystal Packing

The most critical structural distinction in this class is the methylation of N1.

- 1H-Pyrazoles (Unsubstituted): Dominated by strong intermolecular hydrogen bonds, often forming catemeric chains or trimers (e.g., 4-nitropyrazole).

- 1-Methyl-Pyrazoles: Methylation removes the primary H-bond donor. The crystal lattice energy is consequently driven by the C4-substituent's character:
  - 4-Nitro: Driven by strong dipole-dipole stacking and  
-hole interactions.
  - 4-Iodo: Driven by Halogen Bonding (  
  
) and dispersion forces.

## Comparative Crystallographic Data

The following table synthesizes structural parameters. Note the bond length alternation in the nitro-derivative due to resonance contributions, contrasting with the heavy-atom effect of the iodo-derivative.

Feature	4-Nitro-1-methyl-1H-pyrazole	4-Iodo-1-methyl-1H-pyrazole	1-Methyl-1H-pyrazole (Ref)
Electronic Character	Strong EWG (Resonance)	Inductive EWG / Polarizable	Standard / Neutral
Crystal System	Monoclinic / Triclinic	Orthorhombic / Monoclinic	Liquid at RT (MP ~ -6°C)
Space Group	or	Typically	N/A
N1—N2 Bond Length	~1.35 - 1.36 Å (Shortened)	~1.36 Å	~1.36 Å
C4—Substituent Bond	1.43 Å ( )	2.08 Å ( )	1.08 Å ( )
Ring Planarity	Strictly Planar (Max deviation <0.02 Å)	Planar	Planar
Primary Interaction	Dipole Stacking (Antiparallel)	Halogen Bonding ( )	Van der Waals
Melting Point	90–92 °C	Solid (Low melting)	Liquid

“

*Technical Insight: In 4-nitro derivatives, the nitro group is typically coplanar with the pyrazole ring (torsion angle*

*) to maximize conjugation, reducing the N1-N2 bond length slightly compared to non-conjugated analogs. In 4-iodo derivatives, the iodine atom acts as a Lewis acid ( )-hole), often directing towards the N2 lone pair of a neighboring molecule.*

## Part 2: Experimental Protocols (Self-Validating)

### Synthesis & Purification Workflow

Before attempting crystallization, purity must be

to avoid defect-induced nucleation failures.

Protocol: Iodination of 1-Methylpyrazole (Scale: 10 mmol)

- Reagents: Dissolve 1-methylpyrazole (1.0 eq) in Acetonitrile (ACN). Add N-Iodosuccinimide (NIS, 1.1 eq).
- Reaction: Stir at Reflux ( ) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
  - Validation: Disappearance of starting material ( ) and appearance of product ( ).
- Workup: Remove solvent in vacuo. Dissolve residue in DCM. Wash with 10% (removes oxidative impurities) then Brine.
- Purification: Silica gel column chromatography (Gradient 0-20% EtOAc in Hexane).
- Check:  
NMR (CDCl<sub>3</sub>). 4-Iodo peak appears as a singlet ~7.4-7.5 ppm (deshielded).

### Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields amorphous powders for these derivatives. Vapor diffusion is the preferred method for X-ray quality single crystals.

Step-by-Step:

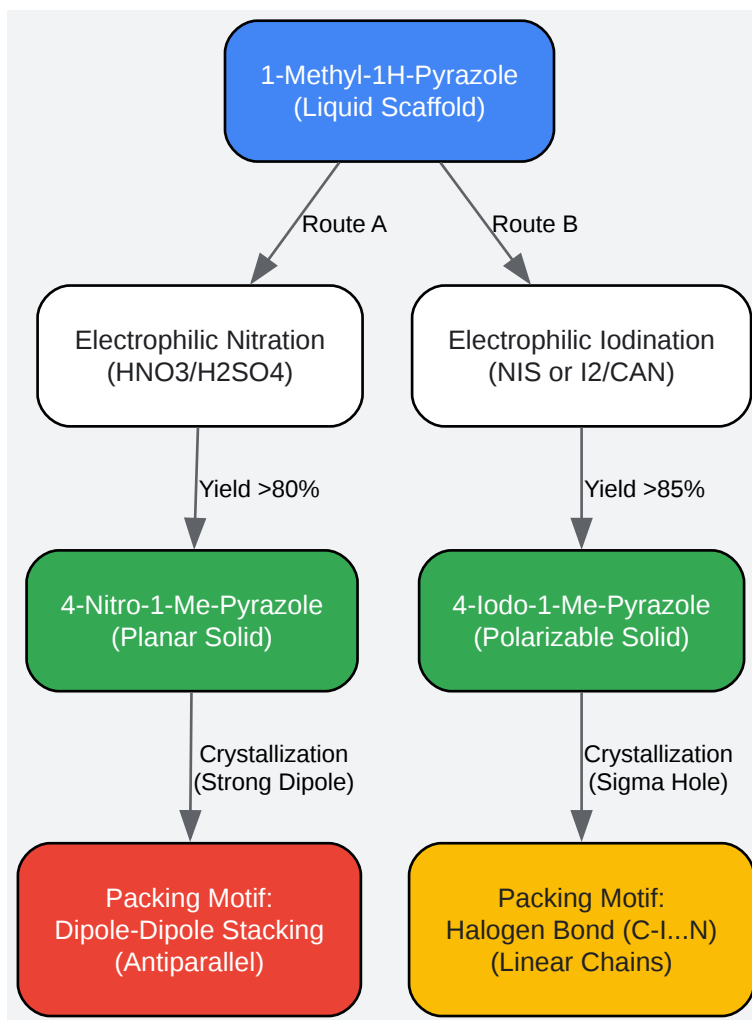
- Inner Vial: Dissolve 20 mg of the 4-substituted pyrazole in 1.5 mL of a "Good Solvent" (Dichloromethane or Acetone). Filter through a 0.45

PTFE syringe filter into a small 4 mL vial.

- Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar.
- Precipitant: Carefully add 5-8 mL of "Bad Solvent" (Hexane or Pentane) into the outer jar. The level should be below the rim of the inner vial.
- Equilibration: Cap the outer jar tightly. Store at  
C (fridge) to slow diffusion kinetics.
- Harvest: Check after 48-72 hours. Crystals will form at the meniscus or on the glass walls.

## Part 3: Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the divergent packing logic dictated by the C4-substituent.



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Figure 1: Divergent synthesis and supramolecular assembly pathways.[1] The C4-substituent dictates the final crystal packing motif.



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Figure 2: Optimized Vapor Diffusion Protocol for growing X-ray quality crystals of small heterocycles.

## Part 4: Application in Drug Design

Understanding these structures is vital for Fragment-Based Drug Discovery (FBDD):

- Scaffold Hopping: The 1-methyl-4-nitro derivative mimics the electrostatics of more complex heteroaromatics but with reduced metabolic liability compared to nitro-benzenes.
- Halogen Bonding: The 4-iodo derivative is a "probe" molecule. If a kinase active site contains a backbone carbonyl (Lewis base), the 4-iodo-pyrazole can bind via a halogen bond ( ), a specific interaction that 4-chloro or 4-methyl analogs cannot replicate.

## References

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